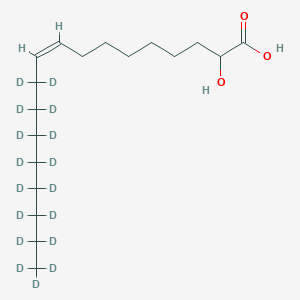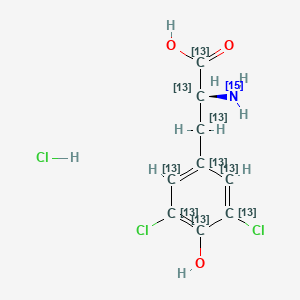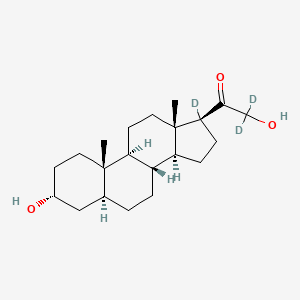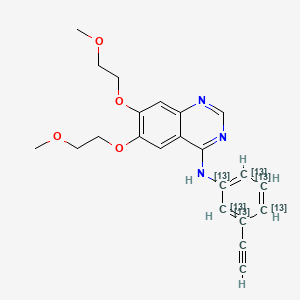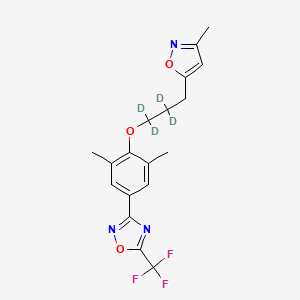
Bimosiamose (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bimosiamose (disodium) is a small molecule drug known for its role as a pan-selectin inhibitor. It is primarily used in the treatment of various inflammatory diseases, including asthma, chronic obstructive pulmonary disease, and psoriasis . The compound works by inhibiting the adhesion of leukocytes to endothelial cells, thereby reducing inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bimosiamose (disodium) involves multiple steps, starting with the preparation of the core biphenyl structure. The process includes the following steps:
Formation of Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated aromatic compound.
Functionalization: The biphenyl core is then functionalized with various substituents, including carboxymethyl groups and glycosyl moieties.
Glycosylation: The final step involves the glycosylation of the biphenyl core with glucose derivatives to form the complete Bimosiamose structure.
Industrial Production Methods
Industrial production of Bimosiamose (disodium) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving rigorous quality control measures to ensure the consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bimosiamose (disodium) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the biphenyl core.
Substitution: Substitution reactions are used to introduce different substituents onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated compounds and strong bases like sodium hydroxide.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Bimosiamose (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying selectin inhibition and leukocyte adhesion.
Biology: Investigated for its role in modulating immune responses and reducing inflammation.
Medicine: Explored as a therapeutic agent for treating inflammatory diseases such as asthma, chronic obstructive pulmonary disease, and psoriasis.
Wirkmechanismus
Bimosiamose (disodium) exerts its effects by inhibiting the adhesion of leukocytes to endothelial cells. This is achieved through the inhibition of selectins, which are cell adhesion molecules involved in the inflammatory response. By blocking the interaction between leukocytes and endothelial cells, Bimosiamose (disodium) reduces the recruitment of inflammatory cells to sites of inflammation, thereby alleviating symptoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TBC-1269: Another pan-selectin inhibitor with similar properties and applications.
Rivipansel: A selectin inhibitor used in the treatment of vaso-occlusive crises in sickle cell disease.
Uproleselan: A selectin inhibitor investigated for its potential in treating acute myeloid leukemia.
Uniqueness
Bimosiamose (disodium) is unique in its ability to inhibit multiple selectins (E-selectin, L-selectin, and P-selectin) simultaneously, making it a versatile and effective anti-inflammatory agent. Its broad-spectrum selectin inhibition sets it apart from other compounds that target only specific selectins.
Eigenschaften
Molekularformel |
C46H52Na2O16 |
|---|---|
Molekulargewicht |
906.9 g/mol |
IUPAC-Name |
disodium;2-[3-[5-[6-[3-[3-(carboxylatomethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetate |
InChI |
InChI=1S/C46H54O16.2Na/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52;;/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52);;/q;2*+1/p-2/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+;;/m1../s1 |
InChI-Schlüssel |
ZGEPTUZKSXWWAB-PNGDFCJYSA-L |
Isomerische SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)[O-])O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CC(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)[O-])OC6C(C(C(C(O6)CO)O)O)O)CC(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


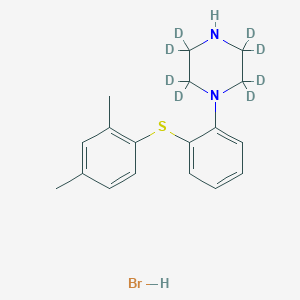
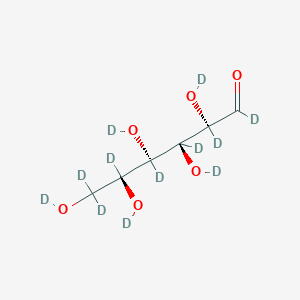
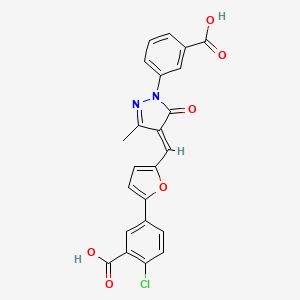

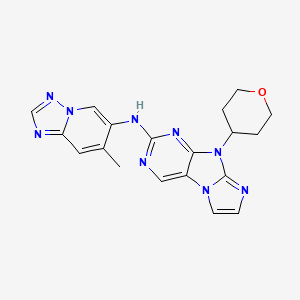
![(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12423043.png)
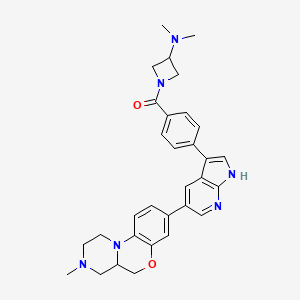
![(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12423054.png)
